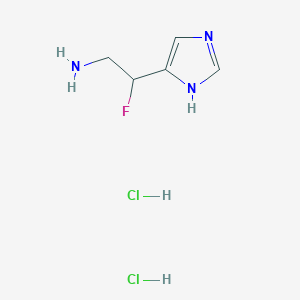
2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride” is a chemical compound with the molecular formula C5H10Cl2FN3 . It is related to the class of organic compounds known as imidazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is attached to an ethanamine group, which has been substituted with a fluorine atom .科学的研究の応用
Corrosion Inhibition
Research on halogen-substituted imidazoline derivatives, closely related to 2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride, has shown their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study by Zhang et al. (2015) reveals that these compounds, through electrochemical and surface analysis methods, offer promising inhibitory performance by forming a protective layer on the metal surface, which could be attributed to the presence of the fluorine atom enhancing the compound's electron-withdrawing capability and its adsorption on the metal surface (Zhang et al., 2015).
Antimicrobial and Antifungal Activities
Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial and antifungal properties. A study by Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating antibacterial and antifungal activities comparable or slightly better than some medicinal standards. This suggests the potential utility of fluorinated imidazole derivatives in developing new antimicrobial agents (Pejchal et al., 2015).
DNA Binding and Nuclease Activity
Fluorinated imidazole derivatives have been studied for their DNA binding and nuclease activities, indicating their potential as therapeutic agents. Kumar et al. (2012) explored Cu(II) complexes of tridentate ligands, including those resembling this compound, showing significant DNA binding propensity and nuclease activity. Such compounds could be promising for applications in cancer therapy and genetic engineering (Kumar et al., 2012).
特性
IUPAC Name |
2-fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3.2ClH/c6-4(1-7)5-2-8-3-9-5;;/h2-4H,1,7H2,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDIVJGQZMEPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(CN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)
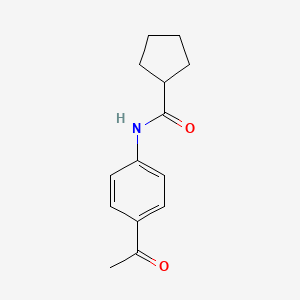
![8-(4-ethoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2887814.png)

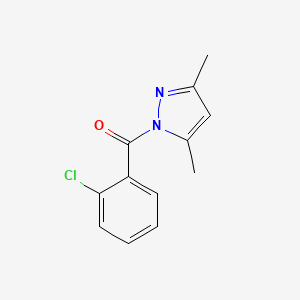

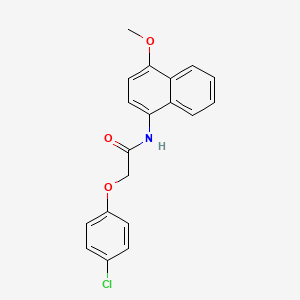
![(E)-4-(Dimethylamino)-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]but-2-enamide](/img/structure/B2887821.png)
![N-1,3-benzodioxol-5-yl-2-({1-[2-(dimethylamino)ethyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}thio)acetamide](/img/structure/B2887822.png)
![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2887823.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2887824.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2887826.png)
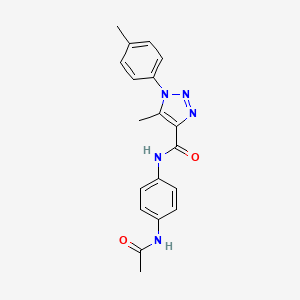
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2887833.png)